N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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Overview
Description
N’-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that includes aromatic and aliphatic ether groups, as well as primary and secondary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amine groups, potentially forming oxides or other derivatives.
Reduction: Reduction reactions can convert any oxidized forms back to their original state.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether or amine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could produce various substituted derivatives .
Scientific Research Applications
N’-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline: Shares structural similarities but differs in the substitution pattern and functional groups.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Another compound with similar ether linkages but different functional groups and applications.
Uniqueness
N’-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its specific combination of aromatic and aliphatic ether groups, as well as its primary and secondary amine functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-2-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15;3-1(4)2(5)6/h3-6,16H,2,7-12,15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGNQPRLAYZIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCNCCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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